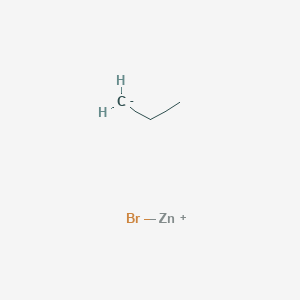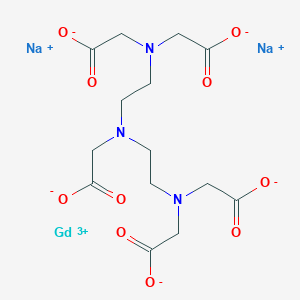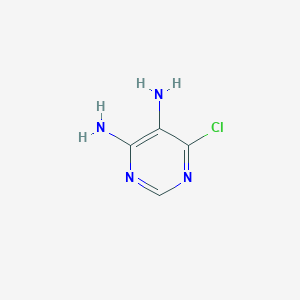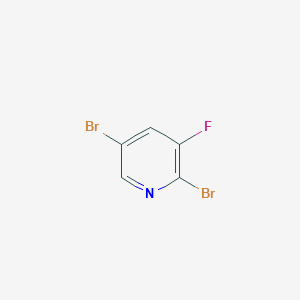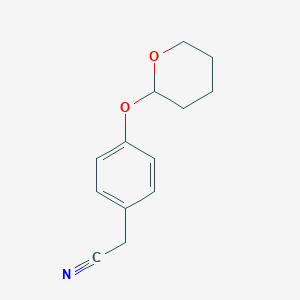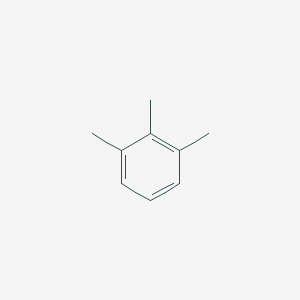
2-(4-Bromophényl)-N-méthoxy-N-méthylacétamide
Vue d'ensemble
Description
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, also known as 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d’agents antimicrobiens
2-(4-Bromophényl)-N-méthoxy-N-méthylacétamide : les dérivés ont été étudiés pour leur potentiel en tant qu’agents antimicrobiens. Ces composés ont montré une activité prometteuse contre les espèces bactériennes (Gram-positives et Gram-négatives) et fongiques. Les structures moléculaires des dérivés, confirmées par les propriétés physicochimiques et les données spectroanalytiques, suggèrent qu’ils pourraient être utilisés pour traiter les infections microbiennes avec de nouveaux modes d’action, ce qui résoudrait le problème de la résistance microbienne .
Activité anticancéreuse
Des recherches ont indiqué que certains dérivés de This compound présentent des propriétés antiprolifératives significatives, en particulier contre les lignées cellulaires de carcinome mammaire humain positif au récepteur des œstrogènes (MCF7). Cela suggère une application potentielle dans le développement d’agents chimiothérapeutiques pour le traitement du cancer, en particulier du cancer du sein .
Études de docking moléculaire
Des études de docking moléculaire de dérivés de This compound ont été réalisées pour comprendre leurs modes de liaison avec les récepteurs. Ces études sont cruciales pour la conception rationnelle de médicaments, car elles aident à prédire l’efficacité de ces composés en tant que composés de tête dans le développement de médicaments .
Recherche pharmacologique
Les activités pharmacologiques de dérivés de This compound sont explorées pour lutter contre la résistance aux médicaments chez les agents pathogènes et les cellules cancéreuses. Cette recherche est essentielle pour la découverte et le développement de nouvelles molécules qui peuvent servir d’agents chimiothérapeutiques efficaces et sélectifs .
Analyse du profil ADME
Les propriétés d’absorption, de distribution, de métabolisme et d’excrétion (ADME) des dérivés de This compound ont été étudiées par docking moléculaire. Comprendre le profil ADME est essentiel pour prédire la sécurité et l’efficacité de ces composés en tant que médicaments potentiels .
Synthèse de composés hétérocycliques
This compound : fait partie d’une classe plus large de composés hétérocycliques qui présentent un intérêt particulier en raison de leurs atomes de soufre et d’azote. Ces composés sont synthétisés pour diverses propriétés médicinales, notamment des activités anti-inflammatoires, antibactériennes, antifongiques, antituberculeuses et antitumorales .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, such as ache, leading to changes in their normal function . This interaction could potentially affect the normal transmission of nerve impulses, leading to behavioral changes .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cholinergic nervous system by interacting with ache . This interaction could potentially disrupt the normal functioning of this system, leading to various downstream effects.
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in nerve impulse transmission due to its interaction with ache . This could result in behavioral changes and potentially affect the survival of organisms .
Analyse Biochimique
Biochemical Properties
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various enzymes, including acetylcholinesterase and cytochrome P450 enzymes. The interaction with acetylcholinesterase involves the inhibition of the enzyme’s activity, which can lead to alterations in neurotransmitter levels and subsequent effects on neural signaling pathways. Additionally, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
The effects of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and overall cell health .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s function. For instance, the binding of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby affecting neurotransmitter breakdown and neural signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. Long-term studies have indicated that 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can induce toxic effects, including hepatotoxicity and neurotoxicity. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the bromophenyl group, followed by further conjugation reactions to form water-soluble metabolites that can be excreted from the body. Additionally, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its biochemical effects. The targeting of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to these locations. The localization of the compound in mitochondria is particularly significant, as it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYGVKKXCAIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596750 | |
| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149652-50-6 | |
| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
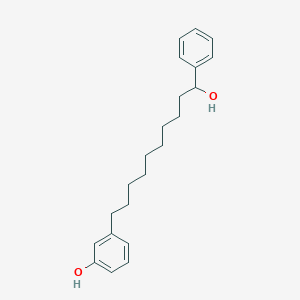
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
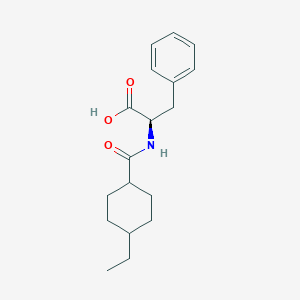
![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
